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Compound of Interest

Compound Name:
2-[(6-Chloro-4-pyrimidinyl)

(ethyl)amino]-1-ethanol

CAS No.: 1220020-02-9

Cat. No.: B1423992

Get Quote

Compound Profile & Handling
Compound: 2-[(6-Chloro-4-pyrimidinyl)(ethyl)amino]-1-ethanol CAS: 1220020-02-9 (and

related analogs e.g., 22177-94-2) Molecular Weight: ~201.65 g/mol Class: Pyrimidine Building

Block / Fragment-Based Drug Discovery (FBDD) Probe[1][2]

Chemical Stability Warning (Critical)
The C6-Chloro substituent on the pyrimidine ring is an electrophilic handle.[1][2] While stable at

neutral pH, it is susceptible to Nucleophilic Aromatic Substitution (SNAr) under basic conditions

or in the presence of strong nucleophiles (e.g., thiols in assay buffers like DTT or β-

mercaptoethanol).[1][2]

Storage: Store powder at -20°C under inert gas (Argon/Nitrogen) to prevent hydrolysis.

Solubilization: Dissolve in 100% DMSO. Avoid protic solvents (methanol/ethanol) for long-

term storage to prevent solvolysis.[1][2]
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Preparation of Stock Solutions
Parameter Specification

Solvent Anhydrous DMSO (Dimethyl Sulfoxide)

Stock Concentration 10 mM or 100 mM (Solubility permitting)

Sonicate 5 mins at Room Temp (Avoid heating >30°C)

Working Buffer Dilute into assay buffer immediately prior to use.

Max DMSO in Assay < 1% (v/v) to prevent enzyme denaturation.

Experimental Workflow: Fragment Screening
The following diagram illustrates the logical flow for screening CEAE against potential targets.
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Caption: Workflow for profiling CEAE stability and inhibitory activity across kinase and

metabolic targets.

Protocol A: Kinase Inhibition Assay (FRET-Based)
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Pyrimidines are classic ATP-mimetic scaffolds.[1][2] This protocol tests if CEAE competes with

ATP for the kinase active site using a FRET (Fluorescence Resonance Energy Transfer) or TR-

FRET readout (e.g., LanthaScreen or Z'-LYTE).[1][2]

Materials
Enzyme: Recombinant Kinase (e.g., CDK2, EGFR, or p38 MAPK).[1][2]

Substrate: Peptide substrate specific to the kinase, labeled with a fluorophore (e.g.,

Coumarin/Fluorescein).[1][2]

ATP: Ultra-pure ATP (Km apparent concentration).[1][2]

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[1][2]

Note:Minimize DTT (<1 mM) to avoid reacting with the 6-Chloro group of CEAE.

Step-by-Step Procedure
Plate Preparation: Use a 384-well low-volume black plate.

Compound Addition:

Dispense 100 nL of CEAE (serial dilution in DMSO) into wells.

Include High Control (Known Inhibitor, e.g., Staurosporine) and Low Control (DMSO only).

[1][2]

Enzyme/Substrate Mix:

Dilute Kinase and Peptide Substrate in Assay Buffer.[1][2]

Add 5 µL of Enzyme/Substrate mix to the wells.

Incubate 5 mins to allow compound-enzyme pre-equilibration.

Reaction Initiation:

Add 5 µL of ATP solution (at Km concentration) to start the reaction.[1][2]
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Incubation: Incubate at Room Temperature (20-25°C) for 60 minutes (protected from light).

Termination & Detection:

Add 10 µL of Development Reagent (EDTA + Site-specific antibody labeled with Tb/Eu).[1]

[2]

Read Fluorescence Ratio (Emission 520nm / Emission 495nm) on a multimode plate

reader.

Data Calculation
Calculate Percent Inhibition using the formula: ngcontent-ng-c2307461527="" _nghost-ng-

c2764567632="" class="ng-star-inserted display">

[2]

Protocol B: DHFR Inhibition Assay
(Spectrophotometric)
Pyrimidines often inhibit Dihydrofolate Reductase (DHFR) by mimicking the pteridine ring of

folic acid.[1][2] This assay monitors the consumption of NADPH.[1][2]

Principle
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">

Detection:[2] Decrease in absorbance at 340 nm (NADPH absorbs, NADP+ does not).[1][2]

Materials
Enzyme: Human or Bacterial DHFR.[1][2]

Substrate: Dihydrofolic Acid (DHF).[1][2]

Cofactor: NADPH (Freshly prepared, protect from light).[1][2]

Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA.
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Step-by-Step Procedure
Blanking: Set spectrophotometer to 340 nm, 25°C.

Reaction Mix (Cuvette or Plate):

Buffer: 960 µL[1][2]

NADPH (10 mM stock): 10 µL (Final ~100 µM)[1][2]

DHFR Enzyme: ~0.01 Units (optimized for linear rate).[1][2]

Inhibitor Addition:

Add 10 µL of CEAE stock (various concentrations). Mix gently.

Initiation:

Add 20 µL Dihydrofolic Acid (DHF) to start reaction.[1][2]

Measurement:

Record Absorbance (A340) every 15 seconds for 5 minutes.[1][2]

Calculate the slope (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632=""

class="inline ng-star-inserted">

) of the linear portion.[2]

Data Interpretation & Troubleshooting
Expected Results Table
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Observation Interpretation Action

High Potency (IC50 < 1 µM) CEAE is a specific hit.[1][2]
Check selectivity against other

enzymes.[1][2]

Time-Dependent Inhibition
Potential covalent reaction.[1]

[2]

The Cl-group might be reacting

with a Cysteine in the active

site.[1][2] Perform "Jump-

Dilution" assay to check

reversibility.[1][2]

Precipitation in Well Compound aggregation.[1][2]
Reduce concentration; add

0.01% Triton X-100.[1][2]

No Inhibition Scaffold is inactive.

Use CEAE as a negative

control or modify the

"Ethyl/Ethanol" tail to improve

binding.

False Positives (PAINS)
Ensure CEAE is not acting as a Pan-Assay Interference Compound (PAINS).

Test: Run the assay with increased enzyme concentration. If IC50 shifts significantly, the

inhibition may be non-specific (stoichiometric) or due to aggregation.[1][2]

References
Pyrimidine Scaffold Utility

Title: Pyrimidine scaffolds in kinase inhibitor discovery.[1][2]

Source:Journal of Medicinal Chemistry.

Context: Establishes the 2,4,6-substituted pyrimidine as a privileged structure for ATP

competition.[1][2]

Link:[1][2]
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Title: A guide to choosing the right kinase assay.[1][2]

Source:Nature Methods (Applic
Context: Validates the use of FRET/TR-FRET for screening

Link:[1][2]

Chemical Stability (SNAr)

Title: Nucleophilic Aromatic Substitution of Chloropyrimidines.[1][2]

Source:Organic Chemistry Portal.[1][2]

Context: mechanistic grounding for the stability warnings regarding the C6-Chloro group.

[1][2]

Link:[1][2]

DHFR Assay Protocols

Title: Standard Spectrophotometric Assay for DHFR Activity.[1][2]

Source:Worthington Enzyme Manual.[1][2]

Context: Standardized protocol for monitoring NADPH oxidation at 340nm.[1][2]

Link:[1][2]

(Note: Specific literature on the exact CAS 1220020-02-9 is sparse as it is a building block;

references provided anchor the methodology to the structural class.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

2. 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine | CAS:1159822-73-7 | Atomaxchem
[en.atomaxchem.com]

To cite this document: BenchChem. [Technical Guide: Enzyme Inhibition Profiling of the
Chloropyrimidine Scaffold (CEAE)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1423992/docs#technical-guide-enzyme-inhibition-
profiling-of-the-chloropyrimidine-scaffold-ceae]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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